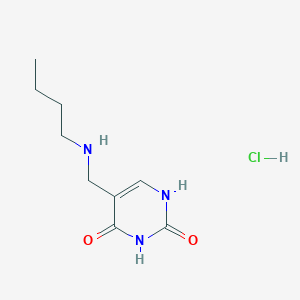
5-(butylaminomethyl)-1H-pyrimidine-2,4-dione
描述
5-(butylaminomethyl)-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids like DNA and RNA
属性
CAS 编号 |
57661-13-9 |
|---|---|
分子式 |
C9H16ClN3O2 |
分子量 |
233.69 g/mol |
IUPAC 名称 |
5-(butylaminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-2-3-4-10-5-7-6-11-9(14)12-8(7)13;/h6,10H,2-5H2,1H3,(H2,11,12,13,14);1H |
InChI 键 |
XMOHLPCBKQMMOR-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCC1=CNC(=O)NC1=O.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylaminomethyl)-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a butylamine derivative under controlled conditions. One common method is the reductive amination of a pyrimidine-2,4-dione precursor with butylamine. This reaction often requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-(butylaminomethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学研究应用
5-(butylaminomethyl)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
作用机制
The mechanism by which 5-(butylaminomethyl)-1H-pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
- 5-(methylaminomethyl)-1H-pyrimidine-2,4-dione
- 5-(ethylaminomethyl)-1H-pyrimidine-2,4-dione
- 5-(propylaminomethyl)-1H-pyrimidine-2,4-dione
Uniqueness
What sets 5-(butylaminomethyl)-1H-pyrimidine-2,4-dione apart from its similar compounds is its specific butylaminomethyl group, which can influence its reactivity and interactions with other molecules. This unique structure can result in different biological activities and chemical properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


